5-chloro-N-(3-chloro-4-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Description
5-chloro-N-(3-chloro-4-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2FN2O3 and its molecular weight is 385.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Herbicidal and Pesticidal Applications : Compounds with structural similarities, including nicotinamide derivatives, have been explored for their potential applications as herbicidal, pesticidal, or fungicidal agents. Such compounds are reported to exhibit significant biological activity against a range of agricultural pests and weeds, suggesting a potential avenue for research into the applications of "5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" in these areas (Jethmalani et al., 1996).
Antifungal and Antimicrobial Applications : Research into nicotinamide derivatives has also shown promising results in the development of compounds with significant antifungal and antimicrobial properties. These studies often focus on the synthesis of novel derivatives that exhibit strong inhibitory effects against various fungal strains and bacteria, indicating another potential research direction for "5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" (Liu et al., 2020).
Anticancer Research : Similar compounds have been investigated for their anticancer properties, with some showing the ability to inhibit the growth of cancer cells in vitro. These findings suggest that "5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" could be explored for its potential anticancer applications, especially in terms of its mechanism of action and efficacy against specific types of cancer (Zhang et al., 2020).
Properties
IUPAC Name |
5-chloro-N-(3-chloro-4-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3/c18-13-8-11(1-2-15(13)20)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSZEPXDNYBASW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.